molecular formula C18H15N5OS B2584906 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034416-44-7

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2584906
CAS No.: 2034416-44-7
M. Wt: 349.41
InChI Key: MFCLPLOPNSMVDC-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines a benzo[d]thiazole core with a pyrazole and pyridine moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-keto ester.
  • Introduction of the Pyridine Moiety : Utilizes Suzuki-Miyaura coupling with a boronic acid derivative.
  • Construction of the Benzo[d]thiazole Core : Involves cyclization reactions with thiophene derivatives.

This multi-step synthesis highlights the compound's intricate design, which is crucial for its biological activity.

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes, particularly in cancer cell lines.

Anticancer Properties

Recent studies have shown that compounds containing the 1H-pyrazole structure exhibit notable anticancer activity against various cancer types, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it has shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that specific functional groups within the compound enhance its biological activity. For instance:

Functional GroupEffect on Activity
Methyl GroupIncreases lipophilicity and cellular uptake
Thiazole RingEssential for cytotoxic activity
Carboxamide GroupCritical for interaction with biological targets

These findings suggest that modifications to the chemical structure can significantly influence the compound's efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

  • Study on Antitumor Activity : A study reported that thiazole-bearing compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective antiproliferative properties .
  • Molecular Modeling Studies : Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer effects .
  • Comparative Analysis : Compounds structurally similar to this compound have been evaluated for their biological activities, revealing unique properties attributed to the combination of thiazole and pyrazole moieties .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-13(9-15(22-23)12-5-4-8-19-10-12)11-20-17(24)18-21-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLPLOPNSMVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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